(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione
Description
The compound "(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2-dione" is a heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine core fused with a hydrazone substituent. Its structure includes a methyl group at position 1 and a 4-methylphenyl hydrazone moiety at position 4, stabilized in the (4E) configuration. This molecule is synthesized via condensation reactions involving thiazine precursors and substituted hydrazines, often characterized using X-ray crystallography (e.g., SHELX/ORTEP software ). Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactivity studies.
Properties
IUPAC Name |
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10-3-5-11(6-4-10)15-16-12-9-21(18,19)17(2)13-7-8-20-14(12)13/h3-8,15H,9H2,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTLHIHBOZOGFC-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylaniline with a thieno[3,2-c]thiazin derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in core heterocycles, substituents, or stereochemistry. Key comparisons include:
Key Observations:
- Substituent Effects: The 4-methylphenyl group in the target compound increases lipophilicity, which may improve membrane permeability compared to simpler hydrazones .
- Stereochemistry: The (4E) configuration in the target compound vs. (4Z) in benzothiazine analogs influences molecular geometry, altering π-π stacking and dihedral angles (6.3° in benzothiazine vs. likely larger angles in thieno-thiazine) .
Physicochemical Properties
- Hydrogen Bonding: The target compound’s C–H···O interactions form C(5) chains, enhancing crystal packing stability . Thiazolidinones exhibit stronger N–H···O/S bonds, favoring solubility in polar solvents .
- Thermal Stability: The rigid thieno-thiazine core likely confers higher melting points compared to flexible thiazolidinones.
Biological Activity
The compound (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione is a thiazine derivative that has garnered attention in pharmacological studies due to its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis methods and biological evaluations.
Chemical Structure and Properties
This compound belongs to the thiazine class of heterocyclic compounds characterized by a sulfur and nitrogen atom within a six-membered ring. Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanisms may vary depending on the biological context and the specific targets involved.
1. Antioxidant Activity
Research indicates that thiazine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial in preventing cellular damage associated with various diseases .
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in several studies. For instance, analogues of thiazines have been evaluated for their ability to inhibit inflammatory mediators in vitro and in vivo. One study reported that certain thiazine derivatives effectively reduced edema caused by inflammatory agents such as carrageenan .
3. Antimicrobial Activity
Thiazine derivatives have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
4. Analgesic Properties
The analgesic effects of thiazine derivatives have been documented through various pharmacological tests using animal models. Compounds similar to the one showed significant pain relief comparable to standard analgesics like indomethacin .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves the reaction of hydrazine derivatives with thiazine precursors under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity while maintaining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
